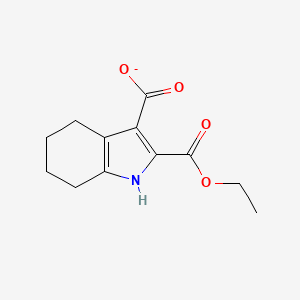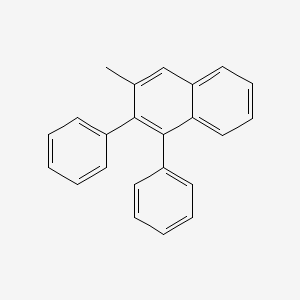
Naphthalene, 3-methyl-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 3-methyl-1,2-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene core with methyl and diphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 3-methyl-1,2-diphenyl- typically involves the Friedel-Crafts alkylation reaction. This reaction uses naphthalene as the starting material, which undergoes alkylation with methyl and diphenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert solvent like dichloromethane and a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of naphthalene derivatives generally involves the distillation and fractionation of petroleum or coal tar. These processes yield naphthalene, which can then be further functionalized through various chemical reactions to introduce the methyl and diphenyl groups .
化学反応の分析
Types of Reactions
Naphthalene, 3-methyl-1,2-diphenyl- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acid groups replace hydrogen atoms on the aromatic rings.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings into partially or fully hydrogenated forms.
Common Reagents and Conditions
Halogenation: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) is used to introduce nitro groups.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of naphthalene, 3-methyl-1,2-diphenyl-.
科学的研究の応用
Naphthalene, 3-methyl-1,2-diphenyl- has several scientific research applications:
作用機序
The mechanism of action of naphthalene, 3-methyl-1,2-diphenyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic rings can interact with various electrophiles, leading to the formation of cationic intermediates that undergo further transformations . These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
1-Methylnaphthalene: A derivative with a single methyl group on the naphthalene core.
2-Methylnaphthalene: Another methylated derivative with the methyl group in a different position.
Uniqueness
Naphthalene, 3-methyl-1,2-diphenyl- is unique due to the presence of both methyl and diphenyl substituents, which confer distinct chemical and physical properties compared to other naphthalene derivatives
特性
CAS番号 |
72292-07-0 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC名 |
3-methyl-1,2-diphenylnaphthalene |
InChI |
InChI=1S/C23H18/c1-17-16-20-14-8-9-15-21(20)23(19-12-6-3-7-13-19)22(17)18-10-4-2-5-11-18/h2-16H,1H3 |
InChIキー |
VGZWLJNQRSFELA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


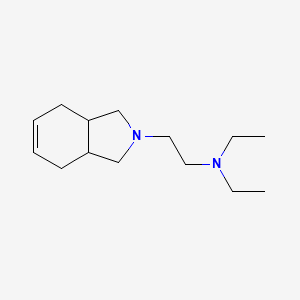

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
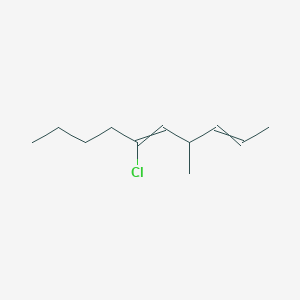
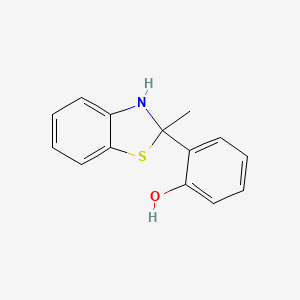
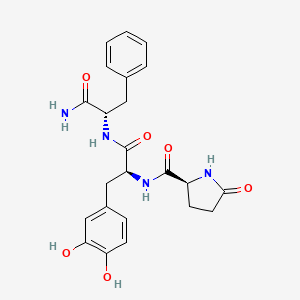
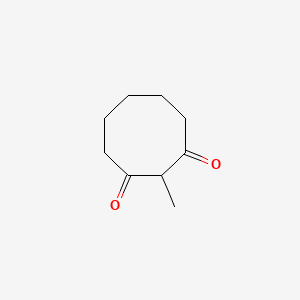
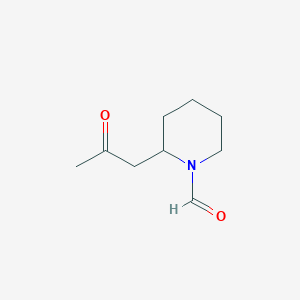
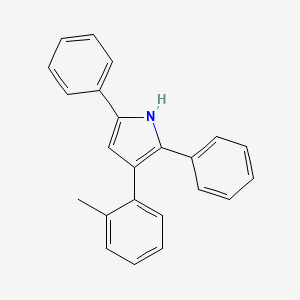
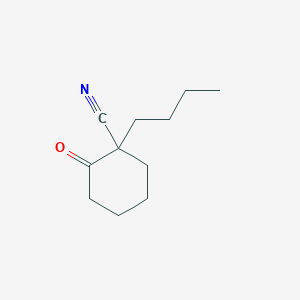
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

